molecular formula C11H10Cl2O B14383504 1-(2,4-Dichlorophenyl)pent-4-en-1-one CAS No. 89544-52-5

1-(2,4-Dichlorophenyl)pent-4-en-1-one

Katalognummer: B14383504
CAS-Nummer: 89544-52-5
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: NRNFSTDVJDTLOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichlorophenyl)pent-4-en-1-one is an organic compound with the molecular formula C11H10Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)pent-4-en-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with pent-4-en-1-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dichlorophenyl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichlorophenyl)pent-4-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorophenyl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity . This inhibition disrupts the cell membrane, leading to antifungal activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
  • 1-(2,4-Dichlorophenyl)-5-phenyl-1,4-pentadien-3-one
  • 1-(4-Chlorophenyl)pentan-2-one

Comparison: 1-(2,4-Dichlorophenyl)pent-4-en-1-one is unique due to its specific substitution pattern and the presence of a pentenone backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the double bond in the pentenone moiety allows for additional chemical transformations and interactions with biological targets .

Eigenschaften

CAS-Nummer

89544-52-5

Molekularformel

C11H10Cl2O

Molekulargewicht

229.10 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)pent-4-en-1-one

InChI

InChI=1S/C11H10Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h2,5-7H,1,3-4H2

InChI-Schlüssel

NRNFSTDVJDTLOM-UHFFFAOYSA-N

Kanonische SMILES

C=CCCC(=O)C1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.